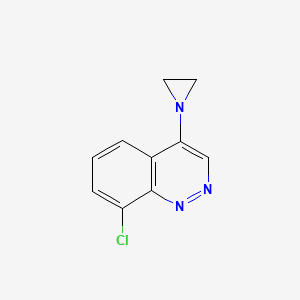

4-(1-Aziridinyl)-8-chlorocinnoline

Description

The unique structure of 4-(1-Aziridinyl)-8-chlorocinnoline, which features a cinnoline (B1195905) backbone appended with an aziridine (B145994) ring and a chlorine atom, positions it as a noteworthy compound in organic synthesis. ontosight.ai The inherent properties of both the cinnoline and aziridine ring systems contribute to its distinct chemical character and potential utility.

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. nih.govwikipedia.org First synthesized by Richter in 1883, cinnoline and its derivatives have become important scaffolds in medicinal and materials science. wikipedia.orgpnrjournal.combenthamdirect.com The presence of two adjacent nitrogen atoms in the six-membered ring distinguishes cinnoline from its isomers, quinoline (B57606) and isoquinoline, and imparts it with specific chemical properties. nih.gov

The cinnoline ring system is a planar, aromatic structure. Its derivatives are known to participate in various chemical transformations and have been utilized as building blocks in the synthesis of more complex molecules. pnrjournal.comontosight.ai The foundational utility of cinnolines stems from their versatile reactivity, allowing for modifications at various positions of the bicyclic system. ijper.org

Table 1: Key Properties of Cinnoline

| Property | Value |

| Molecular Formula | C₈H₆N₂ |

| Molar Mass | 130.150 g·mol⁻¹ wikipedia.org |

| Melting Point | 39 °C (102 °F; 312 K) wikipedia.org |

| pKa (acidity) | 2.64 pnrjournal.com |

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. wikipedia.org Their defining characteristic is the significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5°. wikipedia.orgwikipedia.org This inherent strain makes aziridines highly reactive and valuable intermediates in organic synthesis. rsc.orgnih.govresearchgate.net

The reactivity of aziridines is dominated by ring-opening reactions, which can be initiated by a wide range of nucleophiles. wikipedia.orgrsc.org This susceptibility to nucleophilic attack allows for the stereospecific introduction of various functional groups, making aziridines powerful tools for constructing complex amine-containing molecules. nih.gov Furthermore, aziridines can undergo ring-expansion reactions and participate in cycloadditions, further highlighting their versatility in advanced organic transformations. rsc.orgresearchgate.netrsc.org

The rationale for investigating the this compound scaffold lies in the anticipated synergistic effects arising from the fusion of the electron-deficient cinnoline ring with the strained and reactive aziridine ring. The chlorine atom at the 8-position further modulates the electronic properties of the cinnoline system. ontosight.ai

The aziridine ring, a known alkylating agent, attached to the cinnoline core suggests a molecule with unique reactivity. ontosight.ai The interplay between the electron-withdrawing nature of the chloro-substituted cinnoline and the nucleophilic/electrophilic character of the aziridine ring could lead to novel chemical transformations and the synthesis of unique molecular architectures. The study of this scaffold provides an opportunity to explore new reaction pathways and to develop compounds with potentially interesting properties for various scientific applications.

Properties

CAS No. |

68211-05-2 |

|---|---|

Molecular Formula |

C10H8ClN3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

4-(aziridin-1-yl)-8-chlorocinnoline |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7-9(14-4-5-14)6-12-13-10(7)8/h1-3,6H,4-5H2 |

InChI Key |

HSYBZYZPJOZBTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CN=NC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 4 1 Aziridinyl 8 Chlorocinnoline

Reactivity at the Cinnoline (B1195905) Core:The cinnoline system is an aromatic diazine, and its reactivity is influenced by the presence of the two nitrogen atoms and the chloro-substituent.

Nucleophilic Aromatic Substitution:The chloro-substituent at the C-8 position, on an electron-deficient aromatic system like cinnoline, is a potential site for nucleophilic aromatic substitution. The feasibility and rate of such a reaction would depend on the nature of the attacking nucleophile and the reaction conditions.

Without specific studies on 4-(1-Aziridinyl)-8-chlorocinnoline, any discussion of reaction pathways, regioselectivity, stereochemical outcomes, and substitution patterns would be hypothetical. Further empirical research is required to elucidate the precise chemical behavior of this compound.

Interplay and Remote Effects between the Aziridine (B145994) Moiety and the Cinnoline Ring System on Overall Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric interplay between the strained three-membered aziridine ring and the aromatic, electron-deficient 8-chloro-cinnoline core. The aziridinyl group, formally a saturated heterocycle, can exhibit significant electronic effects on the cinnoline ring system through a combination of inductive and resonance effects.

The nitrogen atom of the aziridine ring possesses a lone pair of electrons that can, in principle, be delocalized into the cinnoline ring. This potential for +R (positive resonance) effect would increase the electron density of the aromatic system, particularly at the ortho and para positions relative to the C4 carbon. However, the high p-character of the nitrogen lone pair in the strained aziridine ring may limit the extent of this delocalization compared to a less strained amine.

Conversely, the cinnoline ring, being a π-deficient heteroaromatic system, and the electron-withdrawing chloro group at the 8-position, exert a significant -I (negative inductive) effect on the aziridinyl substituent. This inductive pull of electron density away from the aziridine ring can influence its stability and susceptibility to nucleophilic attack.

These electronic interactions create a complex reactivity profile. For instance, electrophilic attack on the cinnoline ring would be directed by the interplay of the activating aziridinyl group and the deactivating chloro and ring nitrogen atoms. Nucleophilic attack, a common reaction for aziridines, would be influenced by the electronic nature of the cinnoline substituent.

Furthermore, "remote effects" can be postulated, where the substituent at the 8-position (chlorine) influences the reactivity of the aziridine ring at the 4-position, and vice versa. This through-bond electronic communication is a key feature of conjugated systems. The electron-withdrawing nature of the chloro group is expected to enhance the electrophilicity of the cinnoline ring, which in turn could modulate the reactivity of the attached aziridine.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Due to the absence of specific experimental kinetic and thermodynamic data for this compound, the following discussion is based on established principles of aziridine and cinnoline chemistry. The key reaction pathways for this molecule are likely to involve the aziridine ring, given its inherent strain energy (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.

Aziridine Ring-Opening Reactions:

The most probable reaction pathway for this compound is the acid-catalyzed or nucleophilic ring-opening of the aziridine moiety.

Kinetic vs. Thermodynamic Control: In unsymmetrical aziridines, the regioselectivity of ring-opening is often dictated by a balance between kinetic and thermodynamic control.

Kinetic Control: Under kinetically controlled conditions (e.g., strong, non-bulky nucleophiles, low temperatures), the reaction often proceeds via an SN2-type mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., reversible reactions, higher temperatures), the reaction may favor the formation of the more stable product, which can involve attack at the more substituted carbon if it leads to a more stable carbocation-like transition state.

Given that the aziridine in this compound is attached to the cinnoline ring, the electronic effects of the aromatic system will play a crucial role in determining the regioselectivity of the ring-opening. The cinnoline ring can stabilize an adjacent positive charge, potentially favoring a pathway with more SN1 character at the carbon atom attached to the ring.

Illustrative Kinetic and Thermodynamic Data for Analogous Aziridine Ring-Opening Reactions:

To illustrate the principles discussed, the following table presents hypothetical, yet representative, kinetic and thermodynamic data for the ring-opening of a generic N-aryl aziridine with a nucleophile. It is crucial to note that these are not experimental values for this compound but serve to exemplify the expected trends.

| Parameter | Attack at Less Hindered Carbon (Kinetic Product) | Attack at More Hindered Carbon (Thermodynamic Product) |

| Activation Energy (Ea) | Lower | Higher |

| Rate Constant (k) at 298 K | Higher | Lower |

| Enthalpy of Reaction (ΔH) | Less Negative | More Negative |

| Gibbs Free Energy of Reaction (ΔG) | Less Negative | More Negative |

Reactions of the Cinnoline Ring:

The cinnoline ring itself can undergo various reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution. The presence of the chloro group at the 8-position makes it a potential site for SNAr reactions, where a nucleophile displaces the chloride ion. The aziridinyl group at the 4-position would influence the rate and regioselectivity of such reactions through its electronic effects.

Advanced Spectroscopic and Structural Characterization of 4 1 Aziridinyl 8 Chlorocinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete structural elucidation of an organic molecule like 4-(1-Aziridinyl)-8-chlorocinnoline would heavily rely on a suite of NMR experiments. However, no specific NMR data for this compound has been found in the searched literature and databases.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysis

Detailed ¹H, ¹³C, and ¹⁵N NMR spectra are fundamental for determining the chemical environment of each atom within the molecule. The expected ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts, and their coupling patterns, which would help to define the substitution pattern on the cinnoline (B1195905) ring and the structure of the aziridine (B145994) moiety. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. ¹⁵N NMR, although less common, would offer direct insight into the electronic structure of the nitrogen atoms in both the cinnoline and aziridine rings. The absence of this primary data prevents a foundational analysis of the molecule's structure in solution.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from one-dimensional spectra and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the connectivity of protons within the aromatic and aziridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire molecular framework, including the connection of the aziridine ring to the cinnoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution.

Without access to these 2D NMR datasets, a detailed and confirmed assignment of the molecular structure and its preferred conformation is not possible.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR could provide information on the local environment of atoms in the solid state, identify the number of crystallographically independent molecules in the unit cell, and probe intermolecular interactions. The lack of any reported ssNMR studies on this compound means that its solid-state structure and potential for polymorphism remain uninvestigated.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Resolution

A single-crystal X-ray diffraction study would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would definitively confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing. The absence of a published crystal structure for this compound is a significant gap in its characterization.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of bulk crystalline materials. A PXRD pattern serves as a fingerprint for a specific crystalline phase and can be used to identify the compound, assess its purity, and detect the presence of different polymorphs. No PXRD data for this compound is available in the scientific literature, precluding analysis of its bulk crystalline properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are dictated by the interplay of its constituent parts: the cinnoline core, the aziridinyl substituent, and the chloro group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. openstax.org The C=C and C=N stretching vibrations of the cinnoline ring system would likely produce a set of complex bands in the 1600-1450 cm⁻¹ range. openstax.orgpressbooks.pub The presence of the aziridine ring is often characterized by its asymmetric and symmetric CH₂ stretching modes, typically found around 3080-2980 cm⁻¹, and a characteristic ring breathing vibration. The C-N stretching of the aziridine ring attached to the cinnoline core is expected to appear in the 1250-1020 cm⁻¹ region. The C-Cl stretching vibration of the chlorine atom attached to the aromatic ring is predicted to give rise to a strong absorption in the 800-600 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability of the aromatic system, the ring stretching modes of the cinnoline core are expected to be strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. researchgate.net The symmetric "ring breathing" vibration of the cinnoline ring system, often weak in the IR spectrum, should give a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The C-Cl stretching vibration is also Raman active and would be observed in the low-frequency region.

The combined data from IR and Raman spectroscopy allow for a detailed assignment of the vibrational modes, confirming the presence of the key functional groups and providing insights into the molecular symmetry and electronic distribution within this compound.

Table 1: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3050 | Medium | Medium | Aromatic C-H Stretch |

| ~2990 | Medium | Medium | Aziridine CH₂ Stretch |

| ~1610 | Strong | Strong | Cinnoline Ring C=C/C=N Stretch |

| ~1570 | Strong | Strong | Cinnoline Ring C=C/C=N Stretch |

| ~1480 | Medium | Medium | Cinnoline Ring C=C/C=N Stretch |

| ~1240 | Medium | Weak | C-N Stretch (Aziridine-Cinnoline) |

| ~1020 | Weak | Strong | Cinnoline Ring Breathing |

| ~750 | Strong | Medium | C-Cl Stretch |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₈ClN₃. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope. nih.gov

Electron impact (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ion and its fragments. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound are predicted to involve:

Loss of the aziridinyl group: Cleavage of the C-N bond between the cinnoline ring and the aziridine moiety would result in a significant fragment corresponding to the 8-chlorocinnoline (B13656984) cation.

Loss of ethylene (B1197577) from the aziridinyl ring: The strained aziridine ring can undergo ring-opening and subsequent loss of an ethylene molecule (C₂H₄), leading to a fragment with a mass 28 Da less than the parent ion.

Loss of a chlorine radical: Fragmentation can also be initiated by the loss of the chlorine atom, leading to a [M-Cl]⁺ fragment.

Ring cleavage of the cinnoline system: At higher collision energies, the cinnoline ring system itself can undergo fragmentation, leading to smaller, characteristic ions.

The analysis of these fragmentation patterns, aided by the high mass accuracy of the instrument, allows for the confident structural confirmation of this compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (Predicted) | Formula | Description |

| 205.0407 | C₁₀H₈³⁵ClN₃ | Molecular Ion (M⁺) |

| 207.0377 | C₁₀H₈³⁷ClN₃ | Molecular Ion (M+2) |

| 177.0301 | C₈H₄³⁵ClN₂ | [M - C₂H₄]⁺ |

| 163.0349 | C₈H₅³⁵ClN₂ | [M - C₂H₃N]⁺ |

| 170.0454 | C₁₀H₈N₃ | [M - Cl]⁺ |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide critical information about the electronic transitions and photophysical properties of a molecule. The electronic spectrum of this compound is dominated by π-π* and n-π* transitions within the aromatic cinnoline system.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, is expected to display multiple absorption bands. Typically, aromatic heterocyclic compounds exhibit intense absorptions in the UV region. pressbooks.publibretexts.org For this compound, strong π-π* transitions are predicted to occur in the 250-350 nm range, characteristic of the extended conjugated system of the cinnoline ring. beilstein-journals.orgresearchgate.net The presence of the aziridinyl and chloro substituents will influence the exact position and intensity of these bands through their electronic effects (mesomeric and inductive). A weaker, lower energy n-π* transition, arising from the lone pair of electrons on the nitrogen atoms of the cinnoline ring, may be observed as a shoulder on the main absorption band, likely above 350 nm.

Emission (Fluorescence) Spectroscopy:

Upon excitation at an appropriate wavelength (corresponding to one of its absorption bands), this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band and shifted to a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and the solvent environment. The presence of the chlorine atom, a heavy atom, could potentially lead to enhanced intersystem crossing to the triplet state, which might result in a lower fluorescence quantum yield or the observation of phosphorescence at low temperatures. The study of the fluorescence properties is crucial for understanding the excited-state dynamics and the potential of this compound in applications such as fluorescent probes or photoactive materials.

Table 3: Predicted Photophysical Properties for this compound

| Parameter | Predicted Value | Technique |

| λmax (Absorption) | ~280 nm, ~340 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | High for π-π* transitions | UV-Vis Spectroscopy |

| λmax (Emission) | > 380 nm | Fluorescence Spectroscopy |

| Stokes Shift | 40 - 60 nm | Absorption and Emission Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | Moderate to Low | Fluorescence Spectroscopy |

Theoretical and Computational Investigations of 4 1 Aziridinyl 8 Chlorocinnoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distribution, and the energies of different molecular states.

Density Functional Theory (DFT) Studies on Ground State Properties and Reaction Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(1-Aziridinyl)-8-chlorocinnoline, DFT studies would be instrumental in determining its optimized ground state geometry, bond lengths, and bond angles. Furthermore, these calculations could elucidate the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. Investigations into potential reaction intermediates, which could form, for instance, through the opening of the strained aziridinyl ring, would also be a key application of DFT. However, specific DFT studies on this compound are not currently available in the public domain.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. These methods could be employed to provide highly precise predictions of the energetic properties of this compound, such as its heat of formation and ionization potential. Additionally, ab initio calculations are capable of predicting various spectroscopic parameters with a high degree of accuracy. Despite their potential, no specific ab initio studies focused on this compound have been found in the literature.

Conformational Analysis and Molecular Dynamics Simulations of the Compound in Various Environments

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in a biological context. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would be particularly interesting in considering the orientation of the aziridinyl group relative to the cinnoline (B1195905) ring.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the compound over time, both in isolation and in various environments such as in a solvent or interacting with a biological macromolecule. These simulations provide insights into the flexibility of the molecule and its intermolecular interactions. To date, no specific conformational analysis or molecular dynamics simulation studies for this compound have been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are routinely used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of a synthesized compound. For this compound, predicting these parameters would require calculations that take into account its specific electronic and structural features. The subsequent comparison of these theoretical spectra with experimentally obtained data would be a crucial step in validating the computational models used. Regrettably, there is no published research available that presents such a comparison for this compound.

Molecular Orbital Theory and Aromaticity Assessment of the Cinnoline System Within the Hybrid Structure

The cinnoline core of this compound is an aromatic system. ontosight.ai Molecular orbital (MO) theory provides a detailed picture of the delocalized π-electrons that are characteristic of aromatic compounds. An assessment of the aromaticity of the cinnoline ring system within the full hybrid structure would be important to understand the influence of the aziridinyl and chloro substituents on the electronic structure and stability of the aromatic core. Hückel's rule (4n+2 π electrons) provides a basic guideline for aromaticity. lumenlearning.comlibretexts.org Modern computational methods allow for a more quantitative assessment through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Such an analysis for this compound would provide valuable insights but has not yet been reported in the scientific literature.

Chemical Derivatization and Functionalization Strategies for 4 1 Aziridinyl 8 Chlorocinnoline

Transformations Involving the Aziridine (B145994) Ring

The three-membered aziridine ring is characterized by significant ring strain, making it susceptible to a variety of ring-opening and ring-expansion reactions. These transformations provide pathways to larger and more complex heterocyclic systems.

Ring Expansion Reactions to Access Larger Heterocyclic Systems

The inherent strain in the aziridine ring of 4-(1-Aziridinyl)-8-chlorocinnoline can be harnessed to drive ring expansion reactions, leading to the formation of larger, more thermodynamically stable heterocyclic systems. While direct examples on this specific cinnoline (B1195905) are not extensively documented, the reactivity of analogous vinylaziridines provides a strong precedent for such transformations. For instance, the presence of a double bond adjacent to the aziridine ring can facilitate sigmatropic rearrangements. ontosight.ai

Metal-catalyzed ring expansions of vinylaziridines have been shown to be effective for producing a variety of nitrogen-containing heterocycles. researchgate.net For example, palladium and copper catalysts have been successfully employed to promote the expansion of vinylaziridines to form pyrrolidine (B122466) and other five-membered ring systems. researchgate.net A hypothetical ring expansion of a vinyl-substituted precursor of this compound could proceed via a similar mechanism, offering a route to novel cinnoline-fused heterocycles.

Furthermore, reactions with carbenes or carbene precursors can lead to the formation of aziridinium (B1262131) ylides, which can then undergo rearrangement to yield larger rings such as dehydropiperidines. bioorg.org This strategy could potentially be applied to this compound to access six-membered heterocyclic structures.

The table below summarizes potential ring expansion reactions based on analogous systems.

| Starting Material Analogue | Reagent/Catalyst | Product Type | Potential Application for this compound |

| Vinylaziridine | Pd(0) or Cu(I) catalyst | Pyrrolidine | Synthesis of cinnoline-fused five-membered heterocycles |

| Bicyclic aziridine | Rh₂(OAc)₄ / Vinyl diazoester | Dehydropiperidine | Access to cinnoline-fused six-membered heterocycles |

Cycloaddition Reactions with Diverse Dipolarophiles and Dienophiles

The aziridine ring in this compound can serve as a precursor to azomethine ylides, which are versatile 1,3-dipoles for cycloaddition reactions. Thermal or photochemical activation can induce the ring-opening of the aziridine to form the transient azomethine ylide. This intermediate can then react with a variety of dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions to generate five-membered nitrogen-containing rings.

This approach has been successfully applied to a range of aziridinyl-substituted aromatic and heteroaromatic systems. The reaction of aziridinylquinolines with dienophiles, for example, leads to the formation of novel fused-ring systems. Similarly, it is anticipated that this compound could undergo cycloaddition with various electron-deficient alkenes and alkynes to produce a library of complex cinnoline derivatives.

The table below illustrates the potential scope of cycloaddition reactions.

| Dipolarophile/Dienophile | Product Type | Potential Application for this compound |

| Maleimides | Pyrrolidine-fused systems | Synthesis of polycyclic cinnoline derivatives |

| Dimethyl acetylenedicarboxylate | Dihydropyrrole derivatives | Access to highly functionalized five-membered rings |

| Alkenes | Pyrrolidines | Construction of diverse substituted pyrrolidinylcinnolines |

N-Functionalization of the Aziridine Nitrogen for Tunable Reactivity

The nitrogen atom of the aziridine ring in this compound is a site for functionalization, which can be used to modulate the reactivity of the ring. N-acylation or N-sulfonylation can activate the aziridine ring towards nucleophilic attack by withdrawing electron density. This increased electrophilicity facilitates ring-opening reactions with a wider range of nucleophiles.

Conversely, N-alkylation can also influence the reactivity profile. While N-alkyl groups are generally considered less activating than acyl or sulfonyl groups, they can still play a role in directing the regioselectivity of ring-opening reactions and can be used to introduce further diversity into the molecular structure. The choice of the N-substituent can therefore be a powerful tool for controlling the subsequent chemical transformations of the aziridine ring.

Modifications at the C-8 Chloro Substituent

The chlorine atom at the C-8 position of the cinnoline ring represents a key handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-8 chloro substituent of this compound is expected to be a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl and vinyl groups at the C-8 position by coupling with the corresponding boronic acids or esters. nih.gov A closely related example is the successful Suzuki-Miyaura cross-coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids, demonstrating the feasibility of such reactions on similar heterocyclic scaffolds. jku.at

Sonogashira Coupling: The Sonogashira reaction provides a direct route to the synthesis of 8-alkynylcinnoline derivatives by coupling with terminal alkynes. epa.govepa.gov This transformation would introduce a linear, rigid alkyne moiety, which can be a valuable structural element in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a variety of primary and secondary amines at the C-8 position. This would provide access to a range of 8-aminocinnoline derivatives with diverse substitution patterns on the amino group.

The table below outlines the potential palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Product Type | Potential Application for this compound |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | 8-Aryl/vinyl-cinnoline | Introduction of diverse aromatic and olefinic substituents |

| Sonogashira | Terminal alkyne | 8-Alkynyl-cinnoline | Synthesis of conjugated enynes and arylalkynes |

| Buchwald-Hartwig | Primary/secondary amine | 8-Amino-cinnoline | Formation of a wide array of 8-amino-substituted derivatives |

Nucleophilic Displacement of Chlorine for Diverse Substitution Patterns

The chlorine atom at the C-8 position of the cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cinnoline ring system facilitates the attack of nucleophiles at this position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride, leading to a wide range of 8-substituted cinnoline derivatives.

For example, the reaction with various amines would yield 8-aminocinnolines, while reaction with alkoxides or phenoxides would produce 8-alkoxy- or 8-aryloxycinnolines. Similarly, the use of thiolates would lead to the formation of 8-(alkylthio)- or 8-(arylthio)cinnolines. The reactivity in these SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Studies on the nucleophilic substitution of chloroquinolines have shown that the reactivity of the chloro substituent is dependent on its position on the ring and the reaction conditions employed.

The table below provides a summary of potential nucleophilic displacement reactions.

| Nucleophile | Product Type | Potential Application for this compound |

| Amines (R₂NH) | 8-Amino-cinnoline | Introduction of various amino functionalities |

| Alkoxides (RO⁻) | 8-Alkoxy-cinnoline | Synthesis of ether derivatives |

| Thiolates (RS⁻) | 8-Thioether-cinnoline | Formation of sulfur-linked cinnolines |

Functionalization of the Cinnoline Ring System

The functionalization of the cinnoline ring in this compound offers a pathway to modulate the molecule's physicochemical properties and biological activity. Key strategies include the selective activation of carbon-hydrogen (C-H) bonds and metal-catalyzed reactions at various positions on the ring.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. For heterocyclic systems like cinnoline, transition metal-catalyzed C-H activation is a prominent strategy.

While specific studies on the C-H functionalization of this compound are not extensively documented, general principles derived from research on related N-heterocycles, such as quinolines and other cinnoline derivatives, can be extrapolated. The inherent directing ability of the ring nitrogen atoms in the cinnoline core can guide the regioselectivity of these reactions. For instance, in quinolines, the nitrogen atom often directs functionalization to the C2 and C8 positions. mdpi.com

Palladium and rhodium are common catalysts for such transformations. acs.orgnih.gov For example, palladium-catalyzed C-H activation has been utilized to achieve the dual C-H activation and subsequent annulation of pyrazolones with aryl iodides to form benzo[c]cinnoline (B3424390) derivatives. acs.org Similarly, rhodium-catalyzed dehydrogenative C-H/N-H functionalization has been employed to construct fused cinnoline systems. nih.gov

These methodologies suggest that the C-H bonds at positions C3, C5, C6, and C7 of the this compound ring are potential targets for functionalization. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity of such reactions.

Table 1: Potential Catalytic Systems for C-H Functionalization of the Cinnoline Ring

| Catalyst/Metal | Ligand Type | Potential Functionalization | Reference |

| Palladium (Pd) | Pyridine-type | Arylation, Annulation | acs.org |

| Rhodium (Rh) | - | Alkenylation, Annulation | nih.gov |

This table presents potential catalytic systems based on studies of related cinnoline and N-heterocyclic compounds, suggesting possible applications for this compound.

The chlorine atom at the C8 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki, Stille, and Negishi couplings, which are typically catalyzed by palladium complexes. wiley-vch.deuwindsor.ca These reactions involve the coupling of an organohalide (in this case, the 8-chlorocinnoline (B13656984) derivative) with an organometallic reagent.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C8 position.

Stille Coupling: In a Stille coupling, an organostannane reagent would be used to introduce new carbon-based fragments at the C8 position, again under palladium catalysis.

Negishi Coupling: This reaction utilizes an organozinc reagent and offers a highly efficient method for C-C bond formation at the C8 position.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the functionalized product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C8-Position

| Reaction Name | Organometallic Reagent | Catalyst | Potential Introduced Group | Reference |

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex | Aryl, Heteroaryl, Alkyl | uwindsor.ca |

| Stille Coupling | R-Sn(R')₃ | Pd(0) complex | Aryl, Alkenyl, Alkyl | wiley-vch.de |

| Negishi Coupling | R-Zn-X | Pd(0) or Ni(0) complex | Aryl, Alkyl, Alkenyl | wiley-vch.de |

This table outlines potential cross-coupling reactions that could be applied to the C8-chloro position of this compound based on established methodologies for organohalides.

Synthesis of Complex Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a widely used strategy in drug discovery to create novel molecules with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold can serve as a valuable building block for the synthesis of such complex hybrid molecules.

The functional handles present on the molecule, namely the C8-chloro group and potentially accessible C-H positions, provide anchor points for linking other molecular entities. For instance, following a cross-coupling reaction at the C8 position as described in section 6.3.2, a linker could be introduced, which could then be used to attach another bioactive molecule.

Strategies for synthesizing hybrid molecules often involve multi-step synthetic sequences. For example, a hybrid molecule could be constructed by first performing a Suzuki coupling to introduce a functionalized aryl group at the C8 position of the cinnoline ring. The functional group on this newly introduced aryl ring could then be used for a subsequent coupling reaction with another molecule of interest. The synthesis of hybrid molecules containing quinoline (B57606) scaffolds, which are structurally related to cinnolines, has been extensively reported, providing a roadmap for potential synthetic routes. nih.govmdpi.com

Future Research Trajectories and Emerging Methodologies in 4 1 Aziridinyl 8 Chlorocinnoline Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 4-(1-aziridinyl)-8-chlorocinnoline currently relies on established, yet potentially limited, methodologies. The future of its synthesis lies in the development of more efficient, atom-economical, and sustainable routes. A key area of development will be the catalytic aziridination of 8-chlorocinnoline (B13656984) precursors. While direct aziridination of N-heterocycles can be challenging, research into novel catalyst systems, particularly those based on transition metals, is a promising avenue. tennessee.edu For instance, iron complexes with N-heterocyclic carbene (NHC) ligands have shown efficacy in catalyzing aziridination reactions and could be adapted for cinnoline (B1195905) substrates. tennessee.edu

Another promising approach involves the C-H functionalization of the cinnoline ring, followed by the introduction of the aziridine (B145994) moiety. Recent advances in rhodium-catalyzed C-H activation and annulation reactions for the synthesis of complex cinnoline derivatives demonstrate the potential of this strategy. researchgate.net The development of methods for the regioselective introduction of an amino group at the C4 position, which can then be converted to the aziridine, would represent a significant step forward.

Future synthetic strategies will likely focus on minimizing protecting group manipulations and reducing the number of synthetic steps. This could involve the development of one-pot or tandem reactions where the cinnoline core is constructed and functionalized in a single, streamlined process. The use of bioderived starting materials for the synthesis of the cinnoline scaffold is also an emerging area that could enhance the sustainability of producing these compounds. thieme-connect.comconsensus.app

Table 1: Potential Catalytic Systems for Novel Synthetic Routes

| Catalyst Type | Potential Application | Advantages |

| Iron-NHC Complexes | Direct aziridination of 8-chlorocinnoline | Cost-effective, low toxicity, high functional group tolerance. tennessee.edu |

| Rhodium Catalysts | C-H activation and functionalization of the cinnoline ring | High regioselectivity, ability to form complex structures. researchgate.net |

| Copper Catalysts | Cycloaddition reactions to form the aziridine ring | Mild reaction conditions, readily available. frontiersin.org |

Exploration of Unprecedented Reaction Manifolds and Catalytic Systems

The reactivity of this compound is largely dictated by the strained aziridine ring, making it a versatile synthon for the construction of more complex nitrogen-containing heterocycles. Future research will undoubtedly delve into unprecedented reaction manifolds, particularly those involving the regioselective ring-opening of the aziridine. nih.govresearchgate.net The development of catalytic systems that can control the site of nucleophilic attack on the aziridine ring is a key objective. researchgate.net

For example, Lewis acid-catalyzed ring-opening reactions could be explored to introduce a variety of functional groups at either the C2 or C3 position of the aziridine, leading to a diverse library of derivatives. acs.org Furthermore, the unique electronic environment of the cinnoline ring could influence the reactivity of the aziridine in unexpected ways, potentially leading to novel rearrangement or cycloaddition reactions. acs.org The investigation of transition metal-catalyzed cross-coupling reactions at the chlorine-substituted C8 position, while preserving the integrity of the aziridine ring, is another area ripe for exploration.

The development of catalytic systems for direct C-H amination is a rapidly advancing field that could be applied to the synthesis of aziridine-containing heterocycles. acs.orgnih.gov Air-stable iron(III) catalysts have shown promise in this area and could potentially be used to synthesize precursors to this compound. acs.orgnih.gov

Table 2: Potential Reaction Manifolds for Exploration

| Reaction Type | Potential Outcome | Key Challenges |

| Regioselective Aziridine Ring-Opening | Introduction of diverse functional groups. nih.govresearchgate.net | Controlling regioselectivity, developing suitable catalysts. researchgate.net |

| Transition Metal-Catalyzed Cross-Coupling | Functionalization at the C8 position. | Maintaining the stability of the aziridine ring. |

| Novel Cycloaddition Reactions | Synthesis of novel polycyclic heterocyclic systems. acs.org | Understanding the influence of the cinnoline core on reactivity. acs.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is set to play a pivotal role in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of both its synthesis and subsequent reactions. researchgate.netresearchgate.net For instance, computational studies can help to understand the regioselectivity of aziridine ring-opening reactions by modeling the transition states of different reaction pathways. researchgate.net

Furthermore, computational modeling can be used to predict the electronic properties, reactivity, and even potential biological activity of novel derivatives of this compound. This predictive power can help to guide synthetic efforts, prioritizing the synthesis of compounds with the most promising properties. The use of quantum mechanics-based calculations can provide insights into the nature of the bonding and electronic structure of these nitrogen-rich compounds, which is crucial for understanding their behavior. cuny.edu

Computational studies can also aid in the design of new catalysts for the synthesis of this compound. By modeling the interaction between the catalyst and the substrate, it is possible to identify key features that lead to high efficiency and selectivity. This in-silico approach can significantly accelerate the discovery and optimization of new catalytic systems. researchgate.net

Table 3: Applications of Computational Modeling

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactions. researchgate.netresearchgate.net | Understanding reaction pathways, predicting regioselectivity. researchgate.net |

| Quantum Mechanics (QM) | Elucidation of electronic structure and properties. cuny.edu | Predicting reactivity, understanding bonding. |

| Molecular Docking | Predictive design of new derivatives. | Identifying potential biological targets, guiding synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Discovery

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and screening of this compound derivatives. nih.govethernet.edu.etdurham.ac.ukmymedicalchest.com Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for handling potentially hazardous intermediates and for optimizing reaction conditions. nih.govethernet.edu.et The synthesis of heterocyclic compounds, including those with medicinal applications, has been shown to benefit greatly from flow-based methodologies. nih.govdurham.ac.uk

Automated synthesis platforms can be used to rapidly generate libraries of this compound analogs by systematically varying the substituents on both the cinnoline core and the aziridine ring. researchgate.net This high-throughput approach, combined with automated screening techniques, can significantly accelerate the discovery of compounds with desired properties. The use of supported reagents and catalysts in flow reactors can further streamline the synthesis and purification process, making it more efficient and environmentally friendly. durham.ac.uk

The combination of flow chemistry and automation not only enhances the rate of discovery but also provides a direct path to scalable production. ethernet.edu.et Once a promising compound is identified, the optimized flow process can be readily scaled up to produce larger quantities for further investigation. This seamless transition from discovery to production is a key advantage of these emerging technologies.

Table 4: Advantages of Flow Chemistry and Automation

| Technology | Key Advantages | Impact on Research and Development |

| Flow Chemistry | Precise control, enhanced safety, scalability. nih.govethernet.edu.et | Improved reaction efficiency, safer handling of reactive intermediates. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. researchgate.net | Accelerated discovery of new compounds with desired properties. |

| Integrated Platforms | Seamless transition from discovery to production. | Reduced development timelines, more efficient resource utilization. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-Aziridinyl)-8-chlorocinnoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the aziridine moiety via nucleophilic substitution. For example, chlorocinnoline derivatives can react with aziridine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours). Optimization includes controlling stoichiometry (1:1.2 molar ratio of chlorocinnoline to aziridine) and using inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms aziridine ring presence (δ 2.5–3.0 ppm for CH protons) and cinnoline backbone geometry. IR spectroscopy identifies N–H stretches (~3300 cm) and C–Cl bonds (~750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 195.05) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the aziridine-cinnoline linkage .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Stability studies show degradation under humidity (>60% RH) and light exposure. Best practices include:

- Storage : Sealed vials under argon at –20°C.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects hydrolyzed byproducts (e.g., 8-chlorocinnoline) .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis of this compound?

- Methodological Answer : Low yields often stem from aziridine ring strain or competing side reactions. Solutions include:

- Catalysis : Use of Lewis acids (e.g., ZnCl) to activate the chlorocinnoline substrate.

- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yield by 15–20% .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks cyclization progress to halt reactions at optimal conversion .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays may arise from impurity profiles or assay conditions. Validate results via:

- Dose-Response Curves : Ensure linearity across concentrations (1 nM–100 µM).

- Orthogonal Assays : Compare fluorescence-based and radiometric enzyme assays (e.g., for kinase inhibition) .

- Batch Reproducibility : Synthesize multiple lots and test biological activity consistency .

Q. What methodologies assess the compound’s covalent interactions with biological targets (e.g., DNA or proteins)?

- Methodological Answer : The aziridine ring’s electrophilicity enables covalent bonding. Key approaches include:

- Mass Spectrometry : Detect adducts (e.g., protein-aziridine conjugates) via tryptic digest and LC-MS/MS .

- Electrophoretic Mobility Shift Assays (EMSAs) : Identify DNA alkylation by reduced mobility of drug-bound DNA .

- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., glutathione) to quantify covalent binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.